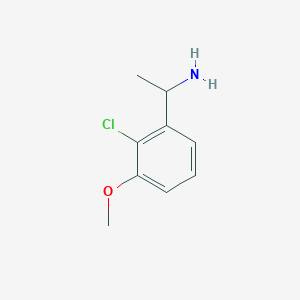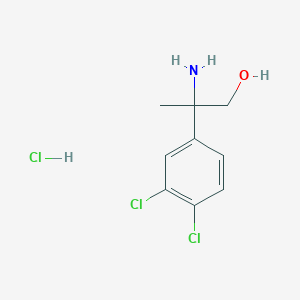
4-(2-Methylpropanesulfonyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylpropanesulfonyl)phenol is an organic compound with the molecular formula C10H14O3S. It is a white to light yellow solid with a distinctive odor. This compound is stable at room temperature but should be kept away from oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(2-Methylpropanesulfonyl)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of phenol with 2-methylpropanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methylpropanesulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
4-(2-Methylpropanesulfonyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays to study enzyme activities.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2-Methylpropanesulfonyl)phenol involves its interaction with specific molecular targets. The hydroxyl group on the phenol ring can form hydrogen bonds with various biological molecules, affecting their function. Additionally, the sulfonyl group can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
4-(2-Hydroxyethyl)phenol: Similar structure but with a hydroxyethyl group instead of a methylpropanesulfonyl group.
4-(2-Hydroxyethyl)-1,2-benzenediol: Contains an additional hydroxyl group on the benzene ring .
Uniqueness: 4-(2-Methylpropanesulfonyl)phenol is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties and reactivity compared to other phenolic compounds. This makes it valuable in specific industrial and research applications .
Properties
Molecular Formula |
C10H14O3S |
|---|---|
Molecular Weight |
214.28 g/mol |
IUPAC Name |
4-(2-methylpropylsulfonyl)phenol |
InChI |
InChI=1S/C10H14O3S/c1-8(2)7-14(12,13)10-5-3-9(11)4-6-10/h3-6,8,11H,7H2,1-2H3 |
InChI Key |
LRSOIINFIJUUMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13044497.png)



![6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13044531.png)
